![molecular formula C13H20O2S2 B14306515 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene CAS No. 114478-87-4](/img/structure/B14306515.png)
1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene is an organic compound characterized by the presence of two ethylsulfanyl groups attached to a benzene ring substituted with two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene typically involves the reaction of 2,4-dimethoxybenzyl chloride with sodium ethylthiolate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the ethylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium ethylthiolate (NaSEt), dimethylformamide (DMF)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted benzene derivatives
科学的研究の応用
1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s ethylsulfanyl groups can undergo oxidation to form reactive intermediates, which can interact with cellular components. These interactions may lead to the modulation of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
1,4-Dimethoxybenzene: Lacks the ethylsulfanyl groups, making it less reactive in certain chemical reactions.
1-[Bis(methylsulfanyl)methyl]-2,4-dimethoxybenzene: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups, leading to different reactivity and properties.
Uniqueness: 1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
CAS番号 |
114478-87-4 |
|---|---|
分子式 |
C13H20O2S2 |
分子量 |
272.4 g/mol |
IUPAC名 |
1-[bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C13H20O2S2/c1-5-16-13(17-6-2)11-8-7-10(14-3)9-12(11)15-4/h7-9,13H,5-6H2,1-4H3 |
InChIキー |
QRCCDPAHSOJUFV-UHFFFAOYSA-N |
正規SMILES |
CCSC(C1=C(C=C(C=C1)OC)OC)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




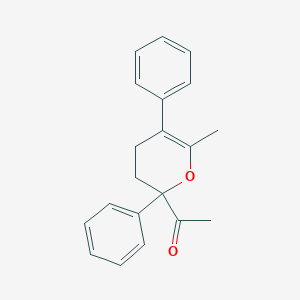
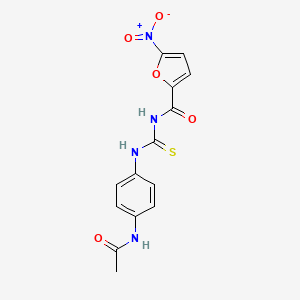
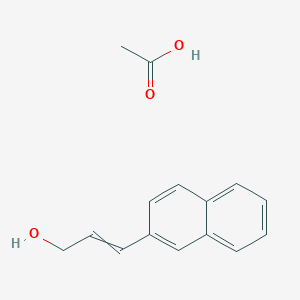
![2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14306479.png)
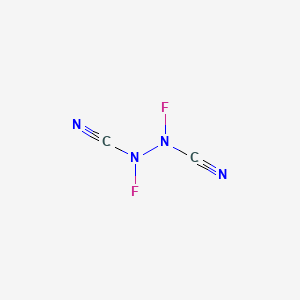
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
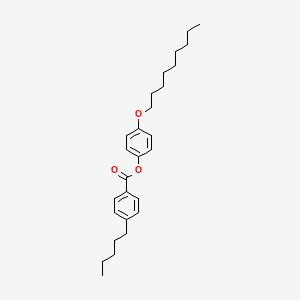

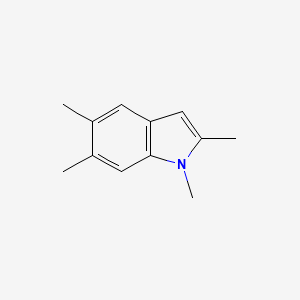
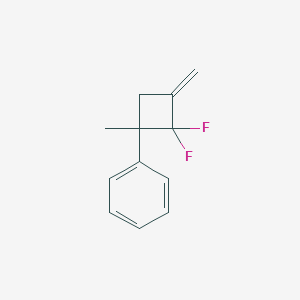
![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)
